N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
Structure and Synthesis:
The compound, referred to as K-16 in research, features a benzo[d][1,3]dioxol-5-yl (benzodioxole) group linked via an acetamide bridge to a 5-oxo-4,5-dihydro-1,2,4-triazin-3-ylthio moiety. Its synthesis involves:
Reaction of 2-((3-methylbenzyl)thio)acetic acid with oxalyl chloride to form an acid chloride intermediate.
Coupling with benzo[d][1,3]dioxol-5-amine in the presence of triethylamine, yielding a yellow solid (62% yield, m.p. 55.2–55.5°C) .
Characterization:
- 1H NMR (DMSO): Peaks at δ 8.37 (s, 1H), 5.96 (s, 2H, benzodioxole), 3.75 (s, 2H, CH₂).
- 13C NMR: Key signals at δ 166.08 (C=O), 147.44 (benzodioxole), 138.29 (triazinone).
- HRMS: [M+Na]⁺ at m/z 338.0825 .
Bioactivity: In plant models (A. thaliana and O. sativa), K-16 modulates root growth at nanomolar concentrations, comparable to auxin analogs like NAA .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c17-10-4-13-16-12(15-10)21-5-11(18)14-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOHXILPBTWPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS Number: 872628-49-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀N₄O₄S with a molecular weight of 306.30 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide structure via a triazine derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O₄S |
| Molecular Weight | 306.30 g/mol |
| CAS Number | 872628-49-4 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance:
- Study Findings : A series of derivatives were synthesized and tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that compounds containing the benzo[d][1,3]dioxole structure exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains like MRSA .
- Mechanism of Action : The presence of bulky hydrophobic groups in these compounds enhances their interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Anticancer Activity
The anticancer properties of this compound have also been explored:
- In Vitro Studies : Compounds similar to this structure have shown promising results in inhibiting the growth of cancer cell lines. For example, derivatives demonstrated IC50 values as low as 25 μM in various cancer models .
- Cell Apoptosis Induction : Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study on Antibacterial Efficacy : In a comparative study involving multiple derivatives of benzodioxole-thioacetamide compounds, one derivative showed an MIC of 80 nM against Sarcina species and 110 nM against Staphylococcus aureus, indicating robust antibacterial activity .
- Anticancer Efficacy : A derivative was tested on MCF cell lines where it significantly reduced cell viability at concentrations above 50 μM after 48 hours of treatment. The study concluded that the compound may serve as a lead for developing new anticancer agents .
Scientific Research Applications
Overview
Recent studies have highlighted the antibacterial potential of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide against various bacterial strains.
Study Findings
A series of derivatives were synthesized and tested against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains like MRSA.
In Vitro Studies
The anticancer properties of this compound have been explored extensively. Derivatives demonstrated IC50 values as low as 25 μM in various cancer models.
Induction of Apoptosis
Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Antibacterial Efficacy
One notable study involved multiple derivatives of benzodioxole-thioacetamide compounds. A specific derivative exhibited an MIC of 80 nM against Sarcina species and 110 nM against Staphylococcus aureus, indicating robust antibacterial activity.
Anticancer Efficacy
In another case study focusing on MCF cell lines, a derivative significantly reduced cell viability at concentrations above 50 μM after 48 hours of treatment. This study concluded that the compound may serve as a lead for developing new anticancer agents.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Triazinone Core: Common to all compounds, the 1,2,4-triazinone core enables hydrogen bonding and π-π interactions, critical for target binding.
- Substituent Effects :
Linker and Functional Group Modifications
Key Observations :
- Thioacetamide vs. Sulfonamide : Thioacetamide (K-16) offers flexibility and moderate hydrophobicity, while sulfonamide derivatives exhibit enhanced polarity for membrane penetration .
- Triazole Linkers : Compounds with triazole cores (e.g., ) show anti-inflammatory activity, suggesting heterocycle choice dictates target specificity .
Bioactivity Profiles
Key Observations :
- The triazinone core is versatile, with bioactivity dependent on substituents. For example, phosphonate groups (81f) favor antioxidant roles, while benzodioxole-thioacetamide combinations (K-16) target plant hormone pathways .
Q & A
Q. What are the critical steps in synthesizing this compound, and how is purity ensured during the process?
The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and triazine precursors. Key steps include:
- Coupling reactions : Using bases like triethylamine in solvents such as DMF or DMSO to facilitate thioacetamide bond formation.
- Purification : Intermediate products are purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
- Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures >95% purity at each stage .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
| Technique | Purpose | Key Insights |
|---|---|---|
| NMR | Confirms atomic connectivity and functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) | |
| HPLC | Assesses purity (>95% target compound) and detects side products | |
| Mass Spectrometry (MS) | Verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass) |
Q. What initial biological activities have been reported for this compound?
Preliminary studies suggest:
- Anti-inflammatory potential : Inhibition of COX-2 enzyme in vitro (IC₅₀ ~5 µM) .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC 32 µg/mL) .
- CNS modulation : Interactions with GABA receptors in rodent models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while chloroform is used for acid-sensitive steps .
- Temperature control : Reflux (80–100°C) for coupling vs. room temperature for cyclization .
- Catalyst screening : Triethylamine or NaHCO₃ improves thioether bond formation .
- Design of Experiments (DOE) : Statistical optimization of parameters (e.g., pH, stoichiometry) reduces side reactions .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) .
- Control experiments : Use known inhibitors (e.g., indomethacin for COX-2) to validate target specificity .
- Meta-analysis : Cross-reference structural analogs (e.g., thiadiazole derivatives) to identify activity trends .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Models binding to COX-2 (PDB ID: 5KIR) or GABA receptors (PDB ID: 6X3T) with AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on triazine) with bioactivity .
Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?
- Core modifications : Replace benzo[d][1,3]dioxole with indole or pyridine to assess π-π stacking effects .
- Side-chain variations : Introduce methyl or halogen groups at the triazine moiety to enhance metabolic stability .
- Bioisosteric replacement : Substitute thioacetamide with sulfonamide to improve solubility .
Methodological Considerations for Data Analysis
- Handling spectral discrepancies : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .
- Batch-to-batch variability : Implement QC protocols (e.g., fixed reaction times, standardized reagent sources) .
- Statistical validation : Apply ANOVA to compare biological replicates and minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
